Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate
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Overview
Description
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps. One common synthetic route includes the sulfonation of an aromatic ring followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in creating more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate include other sulfonamides and benzoate esters. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:
4-Ethyl-2-methoxyphenol: Similar aromatic structure but lacks the sulfonamide group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfonamide group but differs in the overall structure and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-26-20(22)15-7-9-16(10-8-15)21-27(23,24)19-12-17(13(2)3)14(4)11-18(19)25-5/h7-13,21H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIYVVMOERHJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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